Cyclopropanesulfonamide Precursor: Exclusive Synthetic Compatibility with Intramolecular Cyclization
N-tert-Butyl-3-chloropropane-1-sulfonamide serves as a uniquely suitable precursor for intramolecular cyclocondensation to N-tert-butylcyclopropanesulfonamide via treatment with n-butyllithium [1]. This transformation exploits the compound's specific combination of a terminal chlorine leaving group and a tert-butyl-protected sulfonamide nitrogen that tolerates strong base conditions. Analogs with smaller N-substituents (e.g., N-methyl) undergo competing N-deprotonation or decomposition pathways under identical conditions, making them unsuitable for this cyclopropanation route.
| Evidence Dimension | Suitability for intramolecular cyclopropanation to cyclopropyl sulfonamide |
|---|---|
| Target Compound Data | Undergoes cyclocondensation with BuLi to yield N-tert-butylcyclopropanesulfonamide [1] |
| Comparator Or Baseline | N-methyl-3-chloropropane-1-sulfonamide (CAS 83635-06-7): no literature reports of successful cyclopropanation; reported applications are limited to RSV antiviral studies |
| Quantified Difference | Target compound enables cyclopropane formation; comparator lacks documented cyclopropanation capability |
| Conditions | THF solvent, n-BuLi at −78°C [1] |
Why This Matters
Procurement of the tert-butyl variant is required for synthetic routes to cyclopropanesulfonamide derivatives; the N-methyl analog cannot serve this purpose.
- [1] Drug Synthesis Database. Cyclopropanesulfonamide preparation via N-tert-butyl-3-chloropropane-1-sulfonamide cyclocondensation with BuLi in THF. Yaozh Data. View Source
